Besipirdine

Catalog No.
S521010
CAS No.
119257-34-0
M.F
C16H17N3
M. Wt
251.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Besipirdine

CAS Number

119257-34-0

Product Name

Besipirdine

IUPAC Name

N-propyl-N-pyridin-4-ylindol-1-amine

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

InChI

InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3

InChI Key

OTPPJICEBWOCKD-UHFFFAOYSA-N

SMILES

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

besipirdine, besipirdine hydrochloride, HP 749, HP-749, N-(n-propyl)-N-(4-pyridinyl)-1H-indol-1-amine hydrochloride

Canonical SMILES

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32

Description

The exact mass of the compound Besipirdine is 287.1189 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Besipirdine, chemically known as N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. It belongs to a class of compounds known as indoleamines, which are characterized by the presence of an indole ring structure. Besipirdine exhibits a unique profile of biological activity, combining cholinomimetic properties with noradrenergic effects, making it a candidate for further clinical development .

Besipirdine has been extensively studied for its biological activities. It acts as a cholinomimetic agent, meaning it mimics the action of acetylcholine at cholinergic receptors. In vitro studies have demonstrated its ability to inhibit [3H]quinuclidinyl benzilate binding, which is indicative of its cholinergic activity. Additionally, besipirdine has shown efficacy in reversing scopolamine-induced behavioral deficits in vivo, suggesting potential utility in cognitive enhancement .

Moreover, besipirdine also interacts with adrenergic mechanisms. It inhibits voltage-dependent sodium and potassium channels, contributing to its diverse pharmacological profile . This dual action on cholinergic and adrenergic systems may enhance its therapeutic potential.

The synthesis of besipirdine can be achieved through various methods, but the most common involves the aforementioned reaction between N-propyl-1H-indol-1-amine and 4-chloropyridine. Alternative synthetic routes may include modifications to improve yield or enhance specific biological activities. Research has focused on optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize the efficiency of besipirdine production .

Besipirdine's primary application lies in the field of neuropharmacology, particularly for treating cognitive disorders such as Alzheimer's disease. Its cholinomimetic properties make it a candidate for therapies aimed at enhancing cognitive function and memory retention. Additionally, due to its interaction with adrenergic receptors and ion channels, besipirdine may have broader applications in treating various neurological conditions .

Studies investigating the interactions of besipirdine with various receptors and channels have revealed its multifaceted pharmacological profile. Notably, it has been shown to inhibit voltage-dependent sodium channels and potassium channels, which may contribute to its therapeutic effects . Furthermore, research indicates that besipirdine can enhance adrenergic signaling pathways, suggesting potential applications beyond cognitive enhancement .

Besipirdine shares structural and functional similarities with several other compounds within the indoleamine class and related structures. Here are some notable compounds for comparison:

Compound NameStructure TypeBiological ActivityUnique Features
DonepezilAryl carbamateAcetylcholinesterase inhibitorPrimarily used for Alzheimer's
GalantamineAlkaloidAcetylcholinesterase inhibitorAlso modulates nicotinic receptors
RivastigmineCarbamateAcetylcholinesterase inhibitorDual action on butyrylcholinesterase
MoclobemideReversible MAO inhibitorAntidepressant effectsSelective for monoamine oxidase A

Besipirdine's uniqueness lies in its combination of cholinomimetic activity and noradrenergic enhancement, distinguishing it from other compounds primarily focused on cholinergic mechanisms alone .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

251.142247555 g/mol

Monoisotopic Mass

251.142247555 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95PY16J933

Other CAS

119257-34-0

Wikipedia

Besipirdine

Dates

Modify: 2024-02-18
1: Pérez-Martínez FC, Vela-Navarrete R, Virseda J, Ocaña AV, Lluel P, Rekik M, Bienaymé H, Ferté J, Attali P, Palea S. Halothane-anesthetized rabbit: a new experimental model to test the effects of besipirdine and duloxetine on lower urinary tract function. Urol Int. 2011;86(2):210-9. doi: 10.1159/000321226. PubMed PMID: 21071917.
2: Hubbard JW, Nordstrom ST, Smith CP, Brooks KM, Laws-Ricker L, Zhou L, Vargas HM. alpha-Adrenergic activity and cardiovascular effects of besipirdine HCl (HP 749) and metabolite P7480 in vitro and in the conscious rat and dog. J Pharmacol Exp Ther. 1997 Apr;281(1):337-46. PubMed PMID: 9103515.
3: Huff FJ, Antuono PG, Delagandara JE, McDonald MA, Cutler NR, Cohen SR, Green RC, Zemlan FP, Crismon ML, Alter M, Shipley JE, Reichman WE. A treatment and withdrawal trial of besipirdine in Alzheimer disease. Alzheimer Dis Assoc Disord. 1996 Summer;10(2):93-102. PubMed PMID: 8727171.
4: Tang L, Smith CP, Huger FP, Kongsamut S. Effects of besipirdine at the voltage-dependent sodium channel. Br J Pharmacol. 1995 Nov;116(5):2468-72. PubMed PMID: 8581286; PubMed Central PMCID: PMC1909035.
5: Huff FJ. Preliminary evaluation of besipirdine for the treatment of Alzheimer's disease. Besipirdine Study Group. Ann N Y Acad Sci. 1996 Jan 17;777:410-4. PubMed PMID: 8624122.
6: Tang L, Kongsamut S. Frequency-dependent inhibition of neurotransmitter release by besipirdine and HP 184. Eur J Pharmacol. 1996 Apr 4;300(1-2):71-4. PubMed PMID: 8741167.
7: Sramek JJ, Viereck C, Huff FJ, Wardle T, Hourani J, Stewart JA, Cutler NR. A "bridging" (safety/tolerance) study of besipirdine hydrochloride in patients with Alzheimer's disease. Life Sci. 1995;57(12):1241-8. PubMed PMID: 7674813.
8: Woods-Kettelberger AT, Smith CP, Corbett R, Szewczak MR, Roehr JE, Bores GM, Klein JT, Kongsamut S. Besipirdine (HP 749) reduces schedule-induced polydipsia in rats. Brain Res Bull. 1996;41(2):125-30. PubMed PMID: 8879677.
9: Rao GP, Davis PJ. Microbial models of mammalian metabolism. Biotransformations of HP 749 (besipirdine) using Cunninghamella elegans. Drug Metab Dispos. 1997 Jun;25(6):709-15. Erratum in: Drug Metab Dispos 1997 Aug;25(8):1016. PubMed PMID: 9193872.
10: Klein JT, Davis L, Olsen GE, Wong GS, Huger FP, Smith CP, Petko WW, Cornfeldt M, Wilker JC, Blitzer RD, Landau E, Haroutunian V, Martin LL, Effland RC. Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. J Med Chem. 1996 Jan 19;39(2):570-81. PubMed PMID: 8558529.
11: Hubbard JW, Hsu RS, Griffiths L, Natarajan C, Dean R, Dileo EM, Hintze TH. The pharmacokinetics and cardiovascular pharmacodynamics of HP 749 (besipirdine HCl) and metabolite P86-7480 in the conscious monkey. J Clin Pharmacol. 1995 Jul;35(7):688-96. PubMed PMID: 7560249.
12: Smith CP, Huger FP, Petko W, Kongsamut S. HP 749 enhances calcium-independent release of [3H]norepinephrine from rat cortical slices and synaptosomes. Neurochem Res. 1994 Oct;19(10):1265-70. PubMed PMID: 7891842.
13: Hsu RS, DiLeo EM, Chesson SM, Klein JT, Effland RC. Determination of HP 749, a potential therapeutic agent for Alzheimer's disease, in plasma by high-performance liquid chromatography. J Chromatogr. 1991 Dec 6;572(1-2):352-9. PubMed PMID: 1818073.

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